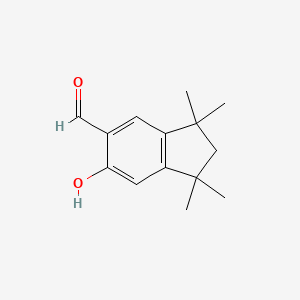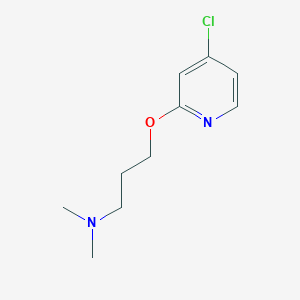
6-Hydroxy-1,1,3,3-tetramethylindan-5-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Hydroxy-1,1,3,3-tetramethylindan-5-carbaldehyde is a chemical compound with the molecular formula C14H18O2 and a molecular weight of 218.29 g/mol It is characterized by its unique structure, which includes a hydroxyl group and a carbaldehyde group attached to an indan ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-1,1,3,3-tetramethylindan-5-carbaldehyde typically involves the following steps:
Formation of the Indan Ring: The indan ring system can be synthesized through a Friedel-Crafts alkylation reaction, where an aromatic compound is alkylated using an alkyl halide in the presence of a Lewis acid catalyst.
Introduction of Hydroxyl and Carbaldehyde Groups: The hydroxyl group can be introduced through a hydroxylation reaction, while the carbaldehyde group can be added via a formylation reaction using reagents such as formic acid or formaldehyde.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
6-Hydroxy-1,1,3,3-tetramethylindan-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbaldehyde group can be reduced to form an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) can be used.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
6-Hydroxy-1,1,3,3-tetramethylindan-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-Hydroxy-1,1,3,3-tetramethylindan-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The hydroxyl and carbaldehyde groups can form hydrogen bonds and undergo nucleophilic or electrophilic reactions, influencing various biochemical processes. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Hydroxy-1,1,3,3-tetramethylindan-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbaldehyde group.
6-Hydroxy-1,1,3,3-tetramethylindan-5-methanol: Similar structure but with a hydroxymethyl group instead of a carbaldehyde group.
Propriétés
Numéro CAS |
93777-71-0 |
|---|---|
Formule moléculaire |
C14H18O2 |
Poids moléculaire |
218.29 g/mol |
Nom IUPAC |
6-hydroxy-1,1,3,3-tetramethyl-2H-indene-5-carbaldehyde |
InChI |
InChI=1S/C14H18O2/c1-13(2)8-14(3,4)11-6-12(16)9(7-15)5-10(11)13/h5-7,16H,8H2,1-4H3 |
Clé InChI |
OUSUWJXYCHHCFC-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(C2=C1C=C(C(=C2)O)C=O)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(3'-Fluoro-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B11886602.png)
![3-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-yl)phenol](/img/structure/B11886609.png)

![1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11886620.png)


![Ethyl 6-cyanopyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B11886639.png)

![6-Methylspiro[indoline-3,4'-piperidin]-2-one](/img/structure/B11886647.png)
